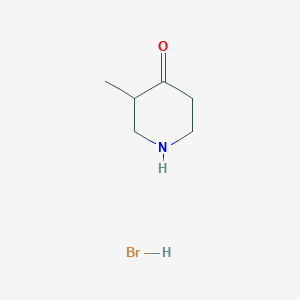

3-Methylpiperidin-4-one hydrobromide

Description

Significance of Piperidinone Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The importance of the piperidinone scaffold is underscored by its widespread use in the development of new synthetic methodologies and its frequent appearance in biologically active compounds. nih.govresearchgate.net Organic chemists often utilize piperidinones as starting materials or key intermediates in the synthesis of more complex molecular architectures. researchgate.net Their reactivity and structural features allow for the construction of diverse chemical libraries, which are essential for screening and identifying new drug candidates. nih.gov

The piperidine (B6355638) ring, the core of the piperidinone scaffold, is a common motif found in a vast array of natural products and pharmaceutical drugs. researchgate.netrsc.org Nature has repeatedly selected this structural unit for its ability to impart specific biological activities. Consequently, medicinal chemists have followed this lead, incorporating the piperidine ring into numerous synthetic drugs. nih.govencyclopedia.pub

The following table showcases a selection of natural products and pharmaceutical agents that feature the piperidine ring, highlighting its diverse applications:

| Compound Class | Examples | Significance |

| Alkaloids | Piperine (from black pepper), Coniine (from poison hemlock), Atropine, Morphine | Exhibit a wide range of physiological effects, from the spiciness of pepper to potent analgesic and toxic properties. encyclopedia.pubwikipedia.org |

| Pharmaceuticals | Donepezil (for Alzheimer's), Haloperidol (antipsychotic), Fentanyl (opioid analgesic), Minoxidil (vasodilator), Loratadine (antihistamine) | Used to treat a broad spectrum of diseases, demonstrating the versatility of the piperidine scaffold in drug design. wikipedia.orgijnrd.org |

The piperidine ring's prevalence stems from its unique combination of properties. nih.govwisdomlib.org As a saturated heterocycle, it can adopt various three-dimensional conformations, which is crucial for its interaction with biological targets like enzymes and receptors. rsc.org The nitrogen atom within the ring can act as a basic center and a hydrogen bond acceptor, further influencing its pharmacokinetic and pharmacodynamic properties. nih.gov These characteristics make the piperidine ring a "privileged scaffold" in medicinal chemistry, a structural framework that is frequently found in active pharmaceutical ingredients. nih.govencyclopedia.pub

3-Methylpiperidin-4-one (B1313904) Hydrobromide: A Fundamental Synthetic Building Block

Within the broader family of piperidinones, 3-Methylpiperidin-4-one hydrobromide emerges as a particularly valuable and fundamental synthetic building block. Its structure, which includes a methyl group at the 3-position and a ketone at the 4-position of the piperidine ring, provides specific points for chemical modification. The hydrobromide salt form enhances its stability and handling properties.

This compound serves as a crucial starting material for the synthesis of more complex molecules. The ketone functionality allows for a variety of reactions, such as reductions to form alcohols, reductive aminations to introduce new amine groups, and various carbon-carbon bond-forming reactions. The methyl group provides a point of stereochemical complexity, which can be crucial for the biological activity of the final product.

The hydrochloride salt of 3-Methylpiperidin-4-one can be synthesized from 1-BOC-3-methyl-piperidin-4-one. chemicalbook.com The hydrobromide form is expected to be synthesized through analogous methods. The versatility of this compound makes it an important tool for chemists seeking to create novel compounds with potential applications in various fields, including pharmaceuticals and materials science.

Structure

3D Structure of Parent

Properties

CAS No. |

144236-25-9 |

|---|---|

Molecular Formula |

C6H12BrNO |

Molecular Weight |

194.07 g/mol |

IUPAC Name |

3-methylpiperidin-4-one;hydrobromide |

InChI |

InChI=1S/C6H11NO.BrH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H |

InChI Key |

VBGIDPGLWQVEIA-UHFFFAOYSA-N |

SMILES |

CC1CNCCC1=O.Br |

Canonical SMILES |

CC1CNCCC1=O.Br |

Synonyms |

3-Methylpiperidin-4-one hydrobroMide |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylpiperidin 4 One Hydrobromide and Its Derivatives

Direct Synthesis Approaches for 3-Methylpiperidin-4-one (B1313904) Hydrobromide

The direct synthesis of 3-Methylpiperidin-4-one hydrobromide primarily involves the formation of the hydrohalide salt from suitable precursors. This can be achieved through the deprotection of a protected piperidone or by using a precursor that can be converted and salified in one pot.

Hydrohalide Salt Formation

Hydrohalide salt formation is a common final step in the synthesis of amine-containing active pharmaceutical ingredients and chemical intermediates. This process involves the reaction of the free base with a hydrohalic acid, such as hydrobromic acid, to yield the corresponding ammonium (B1175870) halide salt. These salts often exhibit improved stability and crystallinity compared to the free base.

A prevalent method for the synthesis of this compound involves the deprotection of a Boc-protected precursor, specifically 1-BOC-3-Methyl-piperidin-4-one. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The synthesis of the hydrochloride salt analog, 3-Methylpiperidin-4-one hydrochloride, is well-documented and proceeds by treating a solution of racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (1-BOC-3-Methyl-piperidin-4-one) in an anhydrous solvent like dichloromethane (B109758) with ethanolic hydrogen chloride. chemicalbook.com This reaction leads to the cleavage of the Boc group and the in-situ formation of the hydrochloride salt. chemicalbook.com A similar protocol using hydrobromic acid instead of hydrochloric acid would analogously produce the target compound, this compound. The reaction is typically carried out at a low temperature initially and then allowed to warm to room temperature to ensure complete consumption of the starting material. chemicalbook.com

| Starting Material | Reagent | Product |

| 1-BOC-3-Methyl-piperidin-4-one | Hydrobromic Acid (HBr) | This compound |

An alternative route to this compound involves the use of different starting materials that can be converted to the desired product through a one-pot reaction involving hydrobromic acid. One such method starts from 1,3-dicarbomethoxy-3-methyl-4-piperidone. prepchem.com In this procedure, the starting material is heated under reflux with concentrated hydrobromic acid. prepchem.com This single step accomplishes both the hydrolysis of the carbomethoxy groups and the decarboxylation, followed by the formation of the hydrobromide salt. prepchem.com

Another general strategy for forming piperidine (B6355638) hydrobromide salts involves the addition of hydrobromic acid after a key bond-forming reaction, such as a Grignard reaction. For instance, in the synthesis of a different piperidine derivative, hydrobromic acid was added to the reaction mixture to yield the corresponding hydrobromide salt. google.com This indicates the broad applicability of hydrobromination in the final step of piperidine synthesis.

| Precursor | Reagent | Key Transformation |

| 1,3-dicarbomethoxy-3-methyl-4-piperidone | Hydrobromic Acid (48%) | Refluxing causes hydrolysis, decarboxylation, and salt formation. prepchem.com |

| N,N-diethyl-1-methylpiperidine-4-carboxamide | 2,6-dibromopyridine, Grignard reagent, then HBr | Formation of a ketone followed by hydrobromide salt formation. google.com |

General Synthetic Routes to Substituted Piperidin-4-ones

The piperidin-4-one scaffold is a crucial intermediate in the synthesis of numerous biologically active molecules. Various synthetic strategies have been developed to construct this heterocyclic ring system, with cyclization reactions being a cornerstone approach.

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds like piperidin-4-ones. These reactions involve the formation of the ring structure from an acyclic precursor.

Intramolecular cyclization involves a single molecule containing all the necessary functional groups to form the ring. A notable approach is the tandem oxidation-cyclization-oxidation of unsaturated alcohols to produce 3-substituted 4-piperidinones. nih.gov This method provides a one-pot synthesis that can generate the piperidinone core with good yields. nih.gov

Another versatile intramolecular strategy is the aza-Prins cyclization. This reaction can be catalyzed by Lewis acids, such as aluminum trichloride, and involves the cyclization of an N-tosyl homoallylamine with a carbonyl compound. organic-chemistry.org This method allows for the formation of 2,4-disubstituted piperidines. organic-chemistry.org Furthermore, intramolecular hydroamination of unactivated alkenes, catalyzed by transition metals like palladium or gold, presents a mild and efficient route to protected piperidines. organic-chemistry.org

The Mannich reaction, while often intermolecular, has been adapted for the synthesis of 2,6-diarylpiperidine-4-ones in what is known as the Petrenko-Kritschenko piperidone synthesis. chemrevlett.com This involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine, leading to the formation of the piperidin-4-one ring system. chemrevlett.com

| Cyclization Strategy | Description |

| Tandem Oxidation-Cyclization-Oxidation | A one-pot process starting from unsaturated alcohols to yield 3-substituted 4-piperidinones. nih.gov |

| Aza-Prins Cyclization | Lewis acid-catalyzed cyclization of an N-tosyl homoallylamine with a carbonyl compound. organic-chemistry.org |

| Intramolecular Hydroamination | Transition metal-catalyzed cyclization of N-alkenyl ureas or similar substrates. organic-chemistry.org |

| Petrenko-Kritschenko Piperidone Synthesis | Condensation of an acetone dicarboxylic acid ester, an aldehyde, and ammonia or a primary amine. chemrevlett.com |

Intramolecular Cyclization Strategies

Electrophilic Cyclization

Electrophilic cyclization represents a fundamental approach to the synthesis of piperidine rings. This method generally involves the intramolecular attack of a nucleophilic nitrogen atom onto an electrophilic carbon center, often generated from an alkene or alkyne precursor. While specific examples detailing the direct synthesis of this compound via this method are not prevalent in the reviewed literature, the general principles of electrophilic cyclization are widely applied to the synthesis of substituted piperidines. For instance, the aza-Prins cyclization, which involves the reaction of an N-tosyl homoallylamine with a carbonyl compound in the presence of a Lewis acid like AlCl₃, yields trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org This highlights the potential of electrophilic cyclization to generate functionalized piperidine rings that could be further elaborated to the target compound.

Aza-Michael Reaction

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the construction of piperidinone rings. ntu.edu.sgresearchgate.net A particularly efficient variation is the double aza-Michael addition of a primary amine to a divinyl ketone, which directly furnishes the 4-piperidone (B1582916) skeleton. nih.govacs.org This atom-efficient process allows for the introduction of substituents at various positions of the piperidine ring. For example, using substituted divinyl ketones, chiral 2-substituted 4-piperidone building blocks can be accessed in high yields. nih.govacs.org The reaction conditions can be optimized, with some procedures utilizing a mixture of acetonitrile (B52724) and aqueous sodium bicarbonate. nih.gov The versatility of this method makes it a highly attractive route for synthesizing derivatives of 3-methylpiperidin-4-one.

Table 1: Examples of Aza-Michael Reactions for Piperidinone Synthesis

| Amine | Divinyl Ketone | Product | Yield (%) | Reference |

| Benzylamine | Phenyl-substituted divinyl ketone | 2-Phenyl-1-benzyl-4-piperidone | High | nih.gov |

| S-α-phenylethylamine | Various substituted divinyl ketones | Chiral 2-substituted 4-piperidones | High | nih.gov |

| Primary amines | Diallylketone | 2,6-disubstituted piperidines | Not specified | ntu.edu.sg |

This table is interactive and can be sorted by clicking on the column headers.

Intramolecular Silyl-Prins Reaction

The intramolecular silyl-Prins reaction offers a stereoselective pathway to substituted piperidines. This reaction involves the cyclization of an unsaturated amine containing a silyl (B83357) group, initiated by a Lewis acid. wordpress.comnih.gov While direct application to this compound is not explicitly detailed, the aza-silyl-Prins reaction has been successfully employed for the synthesis of trans-2,6-disubstituted tetrahydropyridines. thieme-connect.de This methodology relies on the Lewis acid-mediated cyclization of N-substituted Z-4-trimethylsilyl-3-buten-1-ylamines with aldehydes. thieme-connect.de The stereochemical outcome is often highly controlled, making it a valuable tool for the synthesis of complex piperidine derivatives. wordpress.comnih.gov The versatility of this reaction is further demonstrated by its ability to produce dihydropyrans when employing silylated homoallylic alcohols. wordpress.com

Oxidative Amination of Non-Activated Alkenes

Recent advancements in catalysis have enabled the oxidative amination of non-activated alkenes, providing a direct route to nitrogen-containing heterocycles. nih.govnih.govchemrxiv.org This approach avoids the need for pre-functionalized starting materials. One strategy involves the dual photoredox and copper-catalyzed intermolecular oxidative amination of unactivated alkenes to generate allylic amines. nih.gov While not a direct cyclization to a piperidinone, the resulting functionalized amines are valuable intermediates for subsequent ring-closing reactions. Intramolecular versions of this reaction have also been developed, offering a more direct path to cyclic amines. nih.gov For example, enantioselective intramolecular aminative functionalization of unactivated alkenes has been achieved using chiral metal catalysts, leading to the synthesis of chiral nitrogen heterocycles. nih.gov

Radical-Mediated Amine Cyclization

Radical-mediated cyclizations provide an alternative and powerful method for the synthesis of piperidine derivatives. mdpi.comnih.gov These reactions often proceed under mild conditions and exhibit good functional group tolerance. One approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, leading to the formation of 2,4,5-trisubstituted piperidines. nih.gov The diastereoselectivity of these reactions can be influenced by the nature of the radical stabilizing group. nih.gov Another strategy utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, effectively producing various piperidines. mdpi.com Additionally, iron-catalyzed reductive amination and cyclization of amino-aldehydes in the presence of phenylsilane (B129415) is another effective method for preparing piperidines. mdpi.com

Multicomponent Condensation Reactions (e.g., Mannich-type)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, adhering to the principles of green chemistry by minimizing waste and reaction steps. frontiersin.orgorganic-chemistry.org The Mannich reaction is a classic example of a multicomponent condensation that can be employed for the synthesis of piperidone structures. For instance, the condensation of a primary amine, an acrylate, and a ketone can lead to the formation of a 4-piperidone through an intramolecular Claisen condensation followed by decarboxylation. youtube.com This strategy has been successfully applied to the synthesis of 4-piperidone, a valuable intermediate for various substituted piperidines. youtube.com The versatility of MCRs allows for the generation of a wide range of structurally diverse piperidine derivatives from simple starting materials. frontiersin.orgorganic-chemistry.org

Hydrogenation and Reduction Strategies

Hydrogenation and reduction are crucial transformations for the synthesis and modification of piperidine derivatives, including 3-methylpiperidin-4-one. These methods are often employed to reduce pyridine (B92270) precursors to the corresponding piperidines or to modify existing functional groups within the piperidine ring.

The catalytic hydrogenation of substituted pyridines is a common and industrially viable method for producing piperidines. researchgate.net Various heterogeneous catalysts, such as rhodium on carbon, palladium on carbon, and platinum on carbon, have shown high activity in the hydrogenation of pyridine derivatives. researchgate.net For example, the hydrogenation of 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine has been achieved with high conversion rates using these catalysts. researchgate.net

Homogeneous catalysts also play a significant role. An iridium(III) complex has been shown to be effective for the ionic hydrogenation of pyridines to piperidines, tolerating a wide range of functional groups. chemrxiv.org Similarly, a rhodium complex dimer, [Cp*RhCl₂]₂, promoted by an iodide anion, efficiently catalyzes the transfer hydrogenation of quaternary pyridinium (B92312) salts to either piperidines or 1,2,3,6-tetrahydropyridines, depending on the substitution pattern. liv.ac.uk

The reduction of a carbonyl group, such as the ketone in a piperidin-4-one derivative, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation. For instance, a method for preparing 3-methyl-1-phenethyl-piperidin-4-one involves the reduction of a precursor with NaBH₄. google.com Furthermore, the reduction of 3-carbonyl pyridines has been accomplished using organocatalytic transfer hydrogenation with Hantzsch ester to yield chiral 1,4-dihydropyridine (B1200194) derivatives. mdpi.com A rhodium-catalyzed asymmetric reductive Heck reaction has also been developed to synthesize 3-substituted tetrahydropyridines from pyridine precursors, which can then be further reduced to the corresponding piperidines. acs.org

Stereoselective Hydrogenation of Unsaturated Piperidinones

A primary route to substituted piperidines involves the hydrogenation of the double bond in unsaturated heterocyclic precursors, such as 1,2,3,6-tetrahydropyridines or dihydropyridinones. The synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a well-studied analogue, provides a foundational understanding of the synthesis of these precursors. nih.govnih.gov The subsequent hydrogenation of the C4-C5 double bond in such tetrahydropyridine (B1245486) rings is a critical step to afford the saturated piperidine scaffold. The stereochemical outcome of this reduction can be influenced by the choice of catalyst and the existing stereocenters on the ring.

Chiral 2-substituted-6-methyl-2,3-dihydropyridinones serve as versatile intermediates for building chiral polyfunctional piperidine compounds. rsc.org These precursors, obtained through asymmetric reactions, can be subjected to hydrogenation to saturate the ring, establishing the relative stereochemistry at the newly formed chiral centers. This approach was highlighted in the asymmetric synthesis of a key intermediate for the natural alkaloid (+)-calvine. rsc.org

Asymmetric Hydrogenation of Pyridinium Salts

A powerful and atom-economical method to access chiral piperidines is the asymmetric hydrogenation of readily available pyridine derivatives. To overcome the aromatic stability and potential catalyst poisoning of pyridines, they are often activated by quaternization to form pyridinium salts. dicp.ac.cnunimi.it This increases their reactivity towards hydrogenation.

Iridium and rhodium-based catalysts have proven highly effective in this transformation. For instance, iridium-catalyzed asymmetric hydrogenation of N-alkyl-pyridinium salts provides access to substituted piperidines with high levels of enantioselectivity. researchgate.net Similarly, rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts, using a formic acid/triethylamine (B128534) mixture as the hydrogen source, has been developed into a robust asymmetric process. dicp.ac.cn A significant breakthrough in this area is the rhodium-catalyzed reductive transamination, where a chiral primary amine not only induces chirality but also replaces the original nitrogen substituent of the pyridinium salt, offering excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net

Research into the asymmetric hydrogenation of 3-substituted pyridinium salts has shown that the addition of a simple organic base, such as triethylamine (Et3N), can dramatically improve both the yield and the enantiomeric excess (ee). unimi.itrug.nl Using a Rh-JosiPhos catalyst system in the presence of a base, various 3-substituted piperidines have been synthesized with ee's reaching up to 90%. unimi.it

| Substrate (N-benzyl-3-R-pyridinium bromide) | Catalyst System | Base | Solvent | Yield (%) | ee (%) | Citation |

| R = Phenyl | Rh-JosiPhos | Et3N | THF/MeOH | 85 | 90 | unimi.it |

| R = 3-Methoxyphenyl | Rh-JosiPhos | Et3N | THF/MeOH | 91 | 88 | unimi.it |

| R = 4-Chlorophenyl | Rh-JosiPhos | Et3N | THF/MeOH | 75 | 85 | unimi.it |

| R = Naphthyl | Rh-JosiPhos | Et3N | THF/MeOH | 82 | 89 | unimi.it |

Palladium-Catalyzed Hydrogenation of Fluorinated Pyridines

The introduction of fluorine into drug candidates is a common strategy to enhance their metabolic stability and binding affinity. Consequently, methods for synthesizing fluorinated piperidine derivatives are of high interest. Palladium-catalyzed hydrogenation offers a robust method for the reduction of fluoropyridines. rsc.orgresearchgate.net However, a significant challenge in the hydrogenation of fluorinated pyridines is the competing hydrodefluorination pathway, which leads to non-fluorinated products.

To address this, protocols have been developed using heterogeneous palladium catalysts, such as palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), often in the presence of a Brønsted acid like HCl. nih.gov The acid protonates the substrate, facilitating the hydrogenation of the heterocyclic ring while minimizing the cleavage of the C-F bond. This method allows for the chemoselective reduction of the fluoropyridine ring over other aromatic systems and demonstrates high cis-diastereoselectivity.

| Substrate | Catalyst | Conditions | Product | Yield (%) | Citation |

| 3-Fluoropyridine | 20 wt% Pd(OH)₂/C | H₂, aq. HCl, MeOH | 3-Fluoropiperidine | 92 | nih.gov |

| 2,3-Difluoropyridine | 20 wt% Pd(OH)₂/C | H₂, aq. HCl, MeOH | cis-2,3-Difluoropiperidine | 85 | nih.gov |

| 3-Fluoro-5-bromopyridine | 20 wt% Pd(OH)₂/C | H₂, aq. HCl, MeOH | 3-Fluoro-5-bromopiperidine | 91 | nih.gov |

Hydroboration/Hydrogenation Cascades

Cascade reactions provide an efficient synthetic route by combining multiple transformations in a single pot. A notable example is the borane-catalyzed hydroboration/hydrogenation cascade for the reduction of pyridines. sci-hub.sefigshare.com This metal-free approach uses a frustrated Lewis pair (FLP) formed from the pyridine substrate and a Lewis acidic borane (B79455), such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to activate molecular hydrogen (H₂). researchgate.net

The reaction proceeds via an initial 1,4-hydroboration of the pyridine ring with a borane source like pinacolborane (HBpin), followed by a hydrogenation step of the resulting dihydropyridine (B1217469) intermediate. sci-hub.se This method is particularly effective for sterically hindered pyridines, such as 2,3-disubstituted variants, yielding the corresponding piperidines with high yields and excellent cis-selectivity. sci-hub.sefigshare.com The broad functional group tolerance of this method makes it a valuable tool for synthesizing complex piperidine derivatives. sci-hub.se

Alkylation and Derivatization Approaches

Beyond the direct hydrogenation of pyridine-based systems, the 3-methyl-piperidinone scaffold can be constructed or modified through alkylation of piperidinone precursors and subsequent functionalization.

Asymmetric Alkylation of Piperidin-2-ones

Asymmetric alkylation of a pre-formed piperidinone ring is a direct method for installing the C3-methyl group with stereocontrol. This is often achieved using a chiral auxiliary attached to the ring nitrogen. A well-documented example involves the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one. researchgate.net In this process, the chiral auxiliary, derived from D-phenylglycinol, directs the methylation of the enolate generated from the piperidin-2-one precursor.

The diastereoselectivity of the alkylation is highly dependent on the reaction conditions, particularly the choice of base and whether the hydroxyl group on the chiral auxiliary is protected. researchgate.net For instance, using s-BuLi as the base with an unprotected hydroxyl group leads to a single diastereomer, whereas protecting the hydroxyl group results in a change in the diastereomeric ratio. researchgate.net More recently, asymmetric phase-transfer catalysis has emerged as a powerful technique for the α-alkylation of N-protected 3-arylpiperidin-2-ones, allowing for the construction of a quaternary stereocenter adjacent to the nitrogen. thieme-connect.com

| Precursor | Base | Alkylating Agent | Diastereomeric Ratio | Overall Yield (%) | Citation |

| 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | 2.5 eq. s-BuLi | Methyl Iodide | Single Isomer | 91 | researchgate.net |

| (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidin-2-one | 1.5 eq. s-BuLi | Methyl Iodide | 1 : 2.5 | 90 | researchgate.net |

Functionalization with Small Molecular Amines for Matrix Applications

The functionalization of piperidinone derivatives is essential for tailoring their properties for specific applications. One such area is in analytical chemistry, particularly for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.govnih.gov Small molecules containing primary or secondary amine groups can be challenging to analyze directly with MALDI-MS due to poor ionization efficiency. nih.gov

To overcome this, amine-containing analytes, including derivatives of piperidinones, can be functionalized with charge-carrying tags. Reagents such as tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide esters can be used to add a permanent positive charge to the amine, significantly improving the sensitivity and allowing for detection at the low femtomole range. nih.gov

Alternatively, certain carbonyl-containing compounds can serve as "reactive matrices." These compounds, such as 2,5-dihydroxyacetophenone (DHAP), react with primary amines on the sample plate to form Schiff bases in situ. nih.gov This derivatization and matrix function in a single step facilitates the desorption and ionization of the amine-functionalized molecules, making it a powerful technique for the analysis of aminated polymers and other complex samples. nih.govdigitellinc.comresearchgate.net This approach underscores the importance of the amine functionality in piperidine derivatives for advanced analytical characterization.

N-Acylation and Quaternization Strategies

The secondary amine within the 3-methylpiperidin-4-one structure is a key functional handle for derivatization through N-acylation and quaternization reactions.

N-Acylation: The nitrogen atom can be readily acylated to form the corresponding N-acyl derivatives. This transformation is typically achieved by reacting the piperidone with an acylating agent such as an acid chloride or anhydride (B1165640) under basic conditions. For instance, N-acetylation can be performed to yield N-acetyl-3-methylpiperidin-4-one. This reaction introduces an amide functional group, which can influence the compound's chemical and physical properties.

Quaternization: As a secondary amine, the nitrogen atom is basic and readily undergoes protonation to form ammonium salts. The hydrobromide salt of 3-methylpiperidin-4-one is a primary example of this, formed by treating the free base with hydrobromic acid. lookchem.com Similarly, reaction with hydrochloric acid yields the corresponding hydrochloride salt. chemicalbook.com This quaternization strategy is fundamental for the isolation, purification, and handling of the compound, often improving its crystallinity and stability. The formation of 3-bromo-1-methylpiperidin-4-one (B15501878) hydrobromide involves the quaternization of the nitrogen by hydrobromic acid during the bromination of 1-methyl-4-piperidone (B142233). lookchem.com

Strategies Involving Ring Transformations

The piperidone ring system can be chemically altered through ring expansion and contraction reactions, leading to the formation of different heterocyclic structures. These transformations are powerful tools for creating skeletal diversity from a common intermediate.

Ring Expansion Reactions (e.g., to Morpholine (B109124) Derivatives)

Ring expansion reactions provide a pathway to convert the six-membered piperidine ring into larger heterocyclic systems. wikipedia.orgchemistrysteps.com A common strategy for one-carbon ring expansion involves a rearrangement reaction, such as the Tiffeneau-Demjanov rearrangement, which proceeds through a carbocation intermediate. wikipedia.org While specific examples for expanding 3-methylpiperidin-4-one to a morpholine derivative are not detailed in the provided context, the general principle would involve generating a carbocation adjacent to the ring, which then triggers the migration of an endocyclic bond. wikipedia.orgchemistrysteps.com Such transformations are driven by the formation of a more stable, less strained larger ring. chemistrysteps.comyoutube.com

For instance, a hypothetical ring expansion could be envisioned by transforming the ketone at the C4 position into a suitable precursor that can generate a carbocation, facilitating the rearrangement and enlargement of the piperidine ring.

Ring Contraction Reactions (e.g., Favorskii Rearrangement to Pyrrolidine (B122466) Derivatives)

Ring contraction provides a method to synthesize smaller, often more strained, ring systems from the piperidone core. etsu.edu The Favorskii rearrangement is a prominent and effective method for the ring contraction of cyclic α-halo ketones to form carboxylic acid derivatives with a smaller ring size. wikipedia.orgddugu.ac.innumberanalytics.com

This reaction is particularly relevant for derivatives of 3-methylpiperidin-4-one. The process begins with the bromination of an N-substituted 3-methylpiperidin-4-one at the C5 position (the α-carbon to the ketone) to generate an α-bromo ketone. researchgate.net In the presence of a base (e.g., an alkoxide), an enolate is formed, which then undergoes intramolecular nucleophilic attack on the carbon bearing the bromine atom. youtube.com This results in a strained bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com Subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to the contracted pyrrolidine ring. wikipedia.orgyoutube.com The direction of the ring opening is governed by the stability of the resulting carbanion intermediate. ddugu.ac.in This strategy serves as a general route to pyrroline (B1223166) and pyrrolidine derivatives from bromopiperidin-4-one precursors. researchgate.net

A general scheme for this process is outlined below:

| Step | Description | Intermediate |

| 1 | α-Halogenation | α-halo ketone |

| 2 | Base-induced enolate formation | Enolate |

| 3 | Intramolecular cyclization | Bicyclic cyclopropanone |

| 4 | Nucleophilic attack by base | Tetrahedral intermediate |

| 5 | Ring opening and protonation | Ring-contracted product (e.g., pyrrolidine derivative) |

Large-Scale Preparation Considerations

The synthesis of this compound and its derivatives on an industrial scale requires efficient, safe, and cost-effective methods. One documented large-scale synthesis of the hydrobromide involves the reaction of 1-methyl-4-piperidone with bromine and hydrogen bromide in an aqueous medium at a controlled temperature of 20-25 °C. lookchem.com Another approach for preparing a related intermediate, 3-bromo-1-methyl-piperidin-4-one, involves using N-bromosuccinimide (NBS) and ammonium acetate (B1210297), a method noted as being suitable for large-scale production. google.com

For the hydrochloride salt, a common laboratory-scale synthesis involves the deprotection of a Boc-protected precursor, racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, using ethanolic HCl in dichloromethane. chemicalbook.com Scaling up such a process would require careful consideration of solvent choice, reaction kinetics, temperature control, and product isolation to ensure safety and efficiency. The use of piperidin-4-ones as crucial building blocks for various pharmacologically active compounds underscores the importance of developing robust and scalable synthetic routes. googleapis.com

Key considerations for large-scale preparation include:

Starting Material Availability: The accessibility and cost of starting materials like 1-methyl-4-piperidone or Boc-protected piperidones are crucial factors. chemicalbook.commatrix-fine-chemicals.com

Reagent Selection: Choosing reagents that are safe to handle in large quantities, such as using NBS instead of elemental bromine where feasible, is preferred. google.com

Reaction Conditions: Optimization of temperature, pressure, and reaction time is necessary to maximize yield and minimize by-product formation.

Work-up and Purification: Developing efficient extraction and crystallization procedures is vital for isolating the final product with high purity on a large scale.

Mechanistic Investigations of Reactions Involving 3 Methylpiperidin 4 One Hydrobromide and Analogs

Reaction Pathway Elucidation

Understanding the pathways of reactions involving 3-methylpiperidin-4-one (B1313904) hydrobromide and its derivatives is fundamental for controlling reaction outcomes and designing novel synthetic routes.

Stereoisomerization Mechanisms (e.g., cis/trans Conversion)

The stereochemistry of substituted piperidones is a critical aspect of their chemistry, influencing their biological activity and reactivity. While specific studies on the cis/trans isomerization of 3-methylpiperidin-4-one hydrobromide are not extensively detailed in the available literature, research on analogous systems, such as N-substituted 2,5-dimethyl-4-piperidones, provides valuable insights.

In these systems, the interconversion between cis and trans isomers can occur, and the preferred conformation is often a chair form. The stereochemical outcome of reactions can be heavily influenced by the nature of the substituents on the piperidine (B6355638) ring. For instance, in exchange reactions between the methiodides of 1,2,5-trimethyl-4-piperidone and various primary amines, the major products retain the trans configuration of the starting material. The conformation of the resulting N-substituted piperidones is influenced by the steric bulk of the N-substituent. For example, 1-isopropyl and 1-s-butyl derivatives tend to adopt a preferred chair conformation, whereas the more sterically hindered 1-t-butyl analogue is forced into a skew-boat conformation. mdma.ch

The preference for a particular stereoisomer is often dictated by the avoidance of unfavorable steric interactions between substituents on the ring. mdma.ch

Hydrosilylation Reaction Mechanisms

Currently, specific mechanistic studies on the hydrosilylation of this compound are not well-documented in publicly available literature. However, the hydrosilylation of ketones is a well-established transformation, and the general principles can be applied. The reaction typically involves the activation of a silicon-hydride bond by a metal catalyst, followed by the nucleophilic attack of the hydride on the carbonyl carbon of the piperidone. The subsequent steps would involve the formation of a silyloxy-piperidine intermediate, which upon hydrolysis would yield the corresponding alcohol. The stereochemical outcome of such a reaction would be of significant interest, potentially allowing for the diastereoselective synthesis of 3-methyl-4-hydroxypiperidine derivatives.

Outer-Sphere Dissociative Mechanisms in Asymmetric Hydrogenation

The asymmetric hydrogenation of pyridinium (B92312) salts and related N-heterocycles often proceeds through an outer-sphere dissociative mechanism, particularly with catalysts like iridium and rhodium complexes. nih.gov While a specific study on this compound is not available, the hydrogenation of substituted pyridines to chiral piperidones provides a relevant model.

In a proposed mechanism for the asymmetric hydrogenation of oxazolidinone-substituted pyridines, the reaction is initiated by the protonation of the pyridine (B92270) nitrogen by a Brønsted acid. This leads to a rigid conformer through hydrogen bonding. The hydrogenation then proceeds diastereoselectively on the less sterically hindered face of the pyridine ring to establish the new stereocenter. nih.gov The addition of two molecules of hydrogen results in the formation of an imine intermediate which is then further reduced. nih.gov

This type of outer-sphere mechanism avoids direct coordination of the substrate to the metal center, with the hydride and a proton being transferred from the catalyst to the substrate. mdpi.com

Complex Radical Cascade Mechanisms in Cyclization Reactions

Radical cascade reactions offer a powerful method for the construction of complex polycyclic molecules from simple precursors. For piperidine derivatives, these cascades can be initiated from linear amino-aldehydes or aza-1,6-enynes.

One study describes the stereoselective synthesis of exo-methylene piperidines through a complex radical cascade of aza-1,6-enynes. This process involves two successive cyclizations (5-exo-dig and 3-exo-trig), followed by cyclopropane (B1198618) cleavage to form the six-membered piperidine ring and a subsequent cis-selective hydrogen abstraction. nih.gov Another approach involves the intramolecular radical cyclization of linear amino-aldehydes catalyzed by cobalt(II), which can produce various piperidines. nih.gov However, a competing 1,5-hydrogen transfer can sometimes lead to the formation of a linear alkene as a by-product. nih.gov

These examples highlight the potential for complex radical cascades in the synthesis of functionalized piperidines, although specific applications to this compound as a starting material are not yet reported.

Aryl Halide Isomerization via Pyridyne Intermediates

The isomerization of aryl halides can be a synthetically useful transformation. While not directly involving this compound, the mechanism of base-catalyzed aryl halide isomerization in bromopyridines is relevant to the broader class of compounds. This isomerization is proposed to proceed through the formation of a pyridyne intermediate. For example, the isomerization of 3-bromopyridines to 4-bromopyridines is thought to occur via a 3,4-pyridyne intermediate. The position of substitution is then dictated by the subsequent nucleophilic aromatic substitution (SNAr) reaction. nih.gov This type of mechanism could potentially be applied to bromo-substituted piperidinone derivatives, allowing for regiochemical control in substitution reactions.

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are key to confirming reaction mechanisms. In the context of reactions involving piperidine rings, various intermediates have been proposed and, in some cases, characterized.

One important class of reactive intermediates is the iminium ion. For instance, in the metabolism of drugs containing a piperidine moiety, bioactivation can occur through the formation of an iminium ion. This can be initiated by a hydroxylation reaction at the carbon atom alpha to the nitrogen, followed by the loss of water. These electrophilic iminium intermediates can then be trapped by nucleophiles. nih.gov

In the context of the Dieckmann condensation for the synthesis of 1-methyl-4-piperidone (B142233) from 3,3'-methylimino-di-propionic acid diethyl ester, a β-keto ester is formed as an intermediate. This intermediate can be isolated before its hydrolysis and decarboxylation to the final piperidone product. stackexchange.com

The table below summarizes some of the key intermediates discussed in the context of piperidone chemistry.

| Intermediate Type | Precursor/Reaction | Method of Characterization/Evidence |

| Iminium Ion | Metabolism of piperidine-containing compounds | Trapping experiments with nucleophiles (e.g., cyanide), followed by LC-MS/MS analysis. nih.gov |

| β-Keto Ester | Dieckmann Condensation | Isolation of the intermediate before hydrolysis and decarboxylation. stackexchange.com |

| Pyridyne | Base-catalyzed isomerization of bromopyridines | Trapping experiments with furan (B31954) to form cycloadducts. nih.gov |

Identification of Pyridyne Intermediates

Pyridynes, the pyridine analogs of benzyne, are highly reactive intermediates that can be harnessed for the synthesis of polysubstituted pyridine derivatives. The 3,4-pyridyne isomer, in particular, has been a subject of study for its potential to create substitution patterns that are otherwise difficult to achieve. researchgate.netresearchgate.net Seminal work in this area dates back to 1955, but the utility of 3,4-pyridynes was historically limited by a lack of regiocontrol in subsequent nucleophilic additions. researchgate.net

Recent investigations, however, have demonstrated that regioselectivity can be effectively controlled by introducing substituents that perturb the geometry of the pyridyne triple bond. This concept is explained by the aryne distortion model. Density Functional Theory (DFT) calculations show that the parent 3,4-pyridyne possesses minimal bond distortion, leading to poor regioselectivity in reactions. researchgate.net However, by placing an electron-withdrawing substituent at the C2 or C5 position, the aryne bond can be polarized, directing the incoming nucleophile to a specific carbon. researchgate.net

For instance, a 5-bromo substituent induces aryne distortion that favors nucleophilic attack at the C3 position. Conversely, a 2-sulfamoyl substituent directs the nucleophile to the C4 position. researchgate.net This controlled regioselectivity makes 3,4-pyridynes valuable synthetic building blocks for creating highly decorated pyridine heterocycles, which are privileged structures in medicinal chemistry. researchgate.net

Table 1: Regioselectivity in Reactions of Substituted 3,4-Pyridynes This table illustrates how different substituents on the pyridyne ring direct the regioselective addition of a nucleophile (Nu). Data sourced from DFT calculations and experimental observations. researchgate.net

| Pyridyne Precursor | Substituent | Favored Position of Nucleophilic Attack |

| 3-Bromo-4-chloropyridine | None (unsubstituted 3,4-pyridyne) | Poor selectivity (mixture of C3 and C4) |

| 5-Bromo-3,4-dihalopyridine | 5-Bromo | C3 |

| 2-Sulfamoyl-3,4-dihalopyridine | 2-Sulfamoyl | C4 |

Proposed Chloro-Aziridinium Transition States

The formation of piperidine rings can proceed through various cyclization mechanisms, some of which involve strained, three-membered ring intermediates. One such proposed pathway involves a transient chloro-aziridinium ion. This mechanism is particularly relevant in aza-Prins-type cyclizations, where a homoallylic amine reacts to form a piperidine ring.

In a process mediated by a Lewis acid such as Niobium(V) chloride (NbCl5), an epoxide can be opened, and a homoallylic amine can cyclize to form a piperidine carbocation intermediate. The chloride ion, readily available from the Lewis acid, then attacks the carbocation at the 4-position to yield a 4-chloropiperidine (B1584346) derivative. rasayanjournal.co.in

A related strategy involves the intramolecular cyclization of N-chloroamines. researchgate.net Here, a base can induce a 3-exo-tet cyclization to form a transient N-alkylaziridine. researchgate.net In more complex systems, an N-chloroamine can cyclize to form a bicyclic aziridinium (B1262131) ion, which is then opened by a nucleophile. For example, alkylation of an aziridine (B145994) with 1-bromo-2-chloroethane (B52838) can lead to a precursor that, upon microwave-assisted cyclization, is thought to form a transient aziridinium species that rearranges to yield stereodefined 2-chloromethyl-4-phenylpiperidine-4-carbonitriles. nih.gov The formation of these aziridinium intermediates is crucial as their subsequent regio- and stereospecific ring-opening allows for the synthesis of diverse and highly functionalized piperidine structures. researchgate.net

Mechanisms of Stereochemical Control

Diastereoselective Control in Piperidinone Formation

Achieving diastereoselectivity is a critical challenge in the synthesis of substituted piperidines, where multiple stereocenters are created. For analogs of 3-methylpiperidin-4-one, the relative stereochemistry between the C3-methyl group and a new substituent at C4 is paramount. Research has shown that the choice of reaction strategy can dictate the diastereomeric outcome.

Two distinct and high-yielding diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols have been developed starting from 1,3-dimethyl-4-piperidinone. nih.gov The control of the C3-C4 relative stereochemistry was achieved by employing different key reactions:

Alkoxymethylation of a metalloenamine: This reaction, starting from a 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine intermediate, afforded the (3R,4S)-diastereomer. nih.gov

Nucleophilic substitution: The reaction of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile intermediate resulted in the (3R,4R)-isomer. nih.gov

This diastereodivergence highlights how the mechanistic pathway—be it through an enamine intermediate or a nitrile substitution—directly governs the spatial arrangement of the final product. nih.gov Similarly, in the asymmetric synthesis of N-protected 3-methylpiperidin-2-ones, the choice of a protected or unprotected hydroxyl group on the chiral auxiliary led to different diastereomeric excesses upon alkylation. nih.gov

Table 2: Diastereoselective Synthesis of 4-Aryl-3-methyl-4-piperidinemethanol Analogs This table summarizes the key reactions and resulting stereochemical outcomes for the synthesis of C3-C4 stereoisomers. nih.gov

| Starting Material Derivative | Key Reaction | Diastereomeric Outcome |

| 4-Aryl-3-methyl-1,2,3,6-tetrahydropyridine | Alkoxymethylation of metalloenamine | (3R,4S) |

| 3-Methyl-4-piperidinenitrile | Nucleophilic substitution with a fluoroarene | (3R,4R) |

Enantioselective Control through Catalyst and Ligand Design

The synthesis of a single enantiomer of a chiral piperidine is of utmost importance for pharmaceutical applications. This is often achieved through asymmetric catalysis, where a chiral catalyst or ligand directs the formation of one enantiomer over the other.

Transition-metal catalysis is a powerful tool for this purpose. For instance, the asymmetric hydrogenation of pyridinium salts using an Iridium(I) catalyst containing a chiral P,N-ligand like MeO-BoQPhos can produce enantioenriched 2-alkyl piperidines with high levels of enantioselectivity (up to 93:7 er). rsc.org The proposed mechanism proceeds through an outer-sphere dissociative pathway. rasayanjournal.co.inrsc.org Other metals, including rhodium and palladium, have also been used in the catalytic hydrogenation of pyridine derivatives to access chiral piperidones and piperidines. rasayanjournal.co.in

In addition to metal catalysis, biocatalysis offers a green and highly selective alternative. Chemo-enzymatic strategies, such as a one-pot cascade involving an amine oxidase and an ene-imine reductase (EneIRED), can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. This approach utilizes a dynamic kinetic resolution (DKR), where the rapid epimerization of a chiral iminium intermediate allows for the selective reduction of one enantiomer to yield the final product in high enantiomeric excess.

Memory of Chirality (MOC) Effects in Transformations

Memory of Chirality (MOC) is a fascinating stereochemical phenomenon where the chiral information of a starting material is retained in the product, even though the reaction proceeds through a transient, achiral intermediate like an enolate or radical. This process requires that the rate of reaction of the conformationally locked chiral intermediate is faster than its rate of racemization.

This principle has been successfully applied to the asymmetric synthesis of piperidines with adjacent quaternary-tertiary stereocenters. An intramolecular SN2' cyclization of α-amino ester enolates demonstrates excellent diastereo- and enantioselectivity, which is rationalized by a combination of MOC and the Thorpe-Ingold effect. nih.govresearchgate.net

In this transformation, a chiral sp3 center is deprotonated to form a planar enolate. Although the stereocenter is destroyed, the enolate can exist as a pair of rapidly interconverting, axially chiral conformers. One of these conformers is thermodynamically favored and reacts intramolecularly before it can racemize, thus transferring the original stereochemical information to the product. nih.gov DFT calculations have provided a mechanistic rationale, supporting the idea that the Thorpe-Ingold effect enhances the preservation of chirality during the transformation. nih.govresearchgate.net This strategy allows for the construction of stereochemically rich piperidine scaffolds from a single chiral center in the starting material. researchgate.net

Computational Chemistry and Theoretical Studies on 3 Methylpiperidin 4 One Hydrobromide and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical chemistry, offering a microscopic perspective on the behavior of molecules. These calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic signatures with remarkable accuracy.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on piperidinone derivatives have been crucial in understanding their reactivity and electronic properties. For instance, the analysis of frontier molecular orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the sites of electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov

Theoretical studies have shown that the introduction of different substituents to the piperidinone ring can significantly alter the electronic properties of the molecule. nih.gov These changes are reflected in the calculated values of total energy, electronic energy, and core-core repulsion energy. For example, the heat of formation for certain piperidinone derivatives has been calculated to be as low as -132.378541 Kcal/mol, indicating their thermodynamic stability. sciensage.info

Conformational Analysis and Energetic Profiles

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Conformational analysis of 3-Methylpiperidin-4-one (B1313904) hydrobromide and its analogs is essential for understanding their interactions with biological targets. These studies involve mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat. The presence of substituents, like the methyl group at the 3-position, influences the preference for a particular conformation. Theoretical calculations can predict the most stable conformation by comparing the relative energies of different geometric arrangements. For 3-Methylpiperidin-4-one, the chair conformation is generally the most stable. The orientation of the methyl group (axial or equatorial) further defines the conformational landscape, with the equatorial position often being energetically favored to minimize steric hindrance.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon the principles of quantum mechanics and classical mechanics to simulate the behavior of molecules and their interactions. These methods are particularly useful in drug discovery and design.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. gardp.orgwikipedia.org SAR analysis helps in identifying the key chemical features, or pharmacophores, that are responsible for the compound's biological effect. oncodesign-services.com

For piperidinone derivatives, SAR studies have revealed that the nature and position of substituents on the piperidine ring and any attached aryl groups can dramatically influence their biological activity. researchgate.net For example, modifications at specific positions can enhance binding affinity to a target receptor, while changes at other positions may be detrimental. researchgate.net Computational methods are employed to build and refine SAR models, which can then be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process. oncodesign-services.com

| Compound Class | Key Structural Features | Impact on Activity |

| 2,6-diphenyl piperidones | Substitution on the phenyl rings | Modulates binding affinity |

| Isatin-hydrazone hybrids | Substitutions at R2 and R3 positions | Improved binding affinity researchgate.net |

| Triazinoindole derivatives | Presence of a hydroxyl group | Enhances inhibitory potential researchgate.net |

Molecular Docking Studies of Piperidinone Derivatives with Receptor Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciensage.info It is extensively used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. sciensage.infonanobioletters.com

In the context of piperidinone derivatives, docking studies have been instrumental in elucidating their potential mechanisms of action. For instance, various 2,6-diphenyl piperidone derivatives have been docked with the 2B7N protein of Helicobacter pylori to identify potential lead molecules for treating infections. sciensage.inforesearchgate.net These studies often use virtual screening tools like PyRx with AutoDock to simulate the docking process. sciensage.infobiointerfaceresearch.com The binding affinity, typically expressed in kcal/mol, provides a measure of the strength of the interaction. sciensage.info For example, a binding affinity of more than -8.0 Kcal/mol is often considered a good starting point for further investigation. sciensage.info Similarly, piperidine derivatives have been investigated as antagonists for the histamine (B1213489) H3 and sigma-1 receptors, with docking studies helping to understand the molecular interactions responsible for their high affinity. nih.gov

| Ligand | Receptor Target | Binding Affinity (kcal/mol) |

| Piperine | Alpha-glucosidase | -8.7 biointerfaceresearch.com |

| Piperine | Peroxisome Proliferator-Activated Receptor Gamma | -8.3 nanobioletters.com |

| Repaglinide | Peroxisome Proliferator-Activated Receptor Gamma | -9.3 nanobioletters.com |

Prediction of Stereochemical Outcomes and Diastereomeric Ratios

Many chemical reactions can result in the formation of stereoisomers, which can have different biological activities. Computational methods can be employed to predict the stereochemical outcome of a reaction, including the diastereomeric ratio. This is particularly relevant for the synthesis of substituted piperidinones where multiple chiral centers can exist.

The formation of different diastereomers can be influenced by factors such as the conformation of the transition state and the steric and electronic effects of the reactants and reagents. Theoretical calculations can model the transition states for the formation of different diastereomers and calculate their relative energies. The diastereomeric ratio can then be predicted based on the Boltzmann distribution of the transition state energies. Understanding and predicting these outcomes is crucial for designing synthetic routes that yield the desired stereoisomer with high selectivity. chemrxiv.org

Advanced Computational Methodologies

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights into molecular structures, properties, and reactivity. For complex heterocyclic systems like 3-Methylpiperidin-4-one hydrobromide and its analogs, advanced computational methodologies provide a powerful lens to explore their behavior at a molecular level. These in silico techniques not only complement experimental work but can also guide the design of new synthetic routes and the prediction of molecular functionalities.

In Silico Prediction of Synthetic Feasibility and Reaction Pathways

The synthesis of complex molecules like piperidin-4-one derivatives can be a challenging endeavor, often requiring multi-step procedures and careful optimization of reaction conditions. Computational chemistry offers powerful tools to predict the viability of synthetic routes and to elucidate the underlying reaction mechanisms, thereby saving significant time and resources in the laboratory.

In silico methods are frequently used to model reaction pathways and predict the feasibility of chemical transformations. cuny.edu By calculating the energies of reactants, transition states, and products, chemists can estimate the activation barriers and reaction thermodynamics. This allows for a pre-emptive assessment of whether a proposed reaction is likely to proceed under given conditions. For instance, Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and reactivity of molecules, providing insights into reaction mechanisms. cuny.edunumberanalytics.com

A practical application of predicting synthetic feasibility is seen in the preparation of intermediates for pharmaceuticals. For example, a patented method describes the synthesis of an idoxaban intermediate, 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, which starts from 3-bromo-1-methyl-piperidin-4-one. google.com The process involves a condensation reaction with ethyl thiooxamide, followed by hydrolysis and hydrochlorination. google.com Computational modeling can be employed to optimize such multi-step syntheses by predicting the most favorable reaction conditions and identifying potential side products.

Furthermore, computational studies can guide the development of novel synthetic methodologies. For instance, a concise and high-yielding double aza-Michael reaction has been presented as an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.govsemanticscholar.org Such approaches are crucial for creating libraries of piperidone analogs for further investigation.

Mechanistic studies on the synthesis of piperidines via copper-catalyzed intramolecular C-H amination have also been supported by DFT investigations. acs.org These studies help to understand the catalytic cycle and the role of different ligands and reactants, which is essential for designing more efficient and selective catalysts for the synthesis of piperidine-containing compounds. acs.org

The following table summarizes some computational approaches used in predicting synthetic feasibility and reaction pathways for piperidone derivatives:

| Computational Method | Application in Synthesis Prediction | Example Compound Class |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies, prediction of reactivity and stability. numberanalytics.comacs.org | Piperidines, Pyrrolidines acs.org |

| Molecular Mechanics (MM) | Simulating large systems, predicting conformational energies to assess steric hindrance in synthetic steps. numberanalytics.com | General Heterocyclic Compounds numberanalytics.com |

| Quantitative Structure-Activity Relationship (QSAR) | Can be adapted to predict reaction yields or rates based on molecular descriptors of reactants and catalysts. | Not specifically found for this compound |

Computational Analysis of Complex Chemical Systems

Beyond synthesis, computational methods are vital for analyzing the behavior of this compound and its analogs within complex chemical and biological systems. These analyses can predict a wide range of properties, from electronic structure to potential interactions with biological targets.

Computational chemistry provides a framework for studying aspects that are difficult to observe experimentally, such as reaction mechanisms, electronic structures, and reaction barriers. umn.edu For heterocyclic compounds, methods like DFT are used to predict reactivity, stability, and to design new compounds with specific properties. numberanalytics.com

For example, a study on a 3-methylpiperidin-4-one derivative utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to perform molecular electrostatic potential, non-linear optical, and natural bond orbital studies. researchgate.net Such analyses help in understanding the charge distribution within the molecule and its potential for intermolecular interactions. researchgate.net

In the context of drug discovery, in silico tools are used for screening and predicting the pharmacokinetic and drug-like properties of novel compounds. A study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as potential anti-cancer agents involved molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. nih.gov This type of computational analysis is crucial for identifying promising drug candidates early in the development process. nih.gov

Molecular docking simulations are another powerful computational technique used to predict the binding orientation and affinity of a molecule to a target protein. nih.govnih.gov This is particularly relevant for piperidine-based compounds, which are known to interact with various biological targets. nih.govnih.gov

The table below provides an overview of computational methods used for the analysis of complex chemical systems involving piperidone analogs:

| Computational Method | Analytical Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic properties, vibrational frequencies, and NMR chemical shifts. researchgate.net | HOMO-LUMO gap, molecular electrostatic potential, reactivity descriptors. researchgate.net |

| Molecular Docking | Prediction of binding modes and affinities of ligands to biological macromolecules. nih.govnih.gov | Binding energy, protein-ligand interactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of molecules over time, including conformational changes and interactions with solvent. nih.gov | Stability of protein-ligand complexes, flexibility of molecular structures. nih.gov |

| In Silico ADMET Prediction | Estimation of pharmacokinetic properties and potential toxicity of drug candidates. nih.gov | Molecular weight, lipophilicity, number of hydrogen bond donors/acceptors, polar surface area. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge transfer and conjugative interactions within a molecule. researchgate.netresearchgate.net | Hyperconjugative interactions, bond analysis. researchgate.net |

Through these advanced computational methodologies, researchers can gain a detailed understanding of the chemical nature of this compound and its analogs, paving the way for their targeted application in various scientific fields.

Applications As a Synthetic Intermediate for Complex Molecules

Precursor to Structurally Diverse Piperidine (B6355638) Derivatives

The unique structural features of 3-Methylpiperidin-4-one (B1313904) make it an ideal starting point for generating a variety of substituted piperidine derivatives. The ketone group can undergo reactions such as reductive amination, aldol (B89426) condensation, and the Mannich reaction, while the secondary amine of the piperidine ring allows for N-alkylation or N-acylation, providing multiple avenues for structural diversification.

Synthesis of Donepezil Analogues

Donepezil is a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease. nih.govacs.org The synthesis of analogues of Donepezil often involves the use of substituted piperidone building blocks. nih.govacs.orgkcl.ac.ukkcl.ac.uk Research has demonstrated that chiral 2-substituted 4-piperidones, which are structural isomers of 3-methyl-4-piperidone, serve as key templates for creating stereochemically enriched Donepezil analogues. nih.govacs.org

The general synthetic strategy involves converting these piperidone scaffolds into aldehyde intermediates. nih.govacs.org For instance, diastereomeric methyl- and phenyl-substituted 4-piperidones can undergo a Wittig reaction to generate methoxymethylene derivatives, which are then hydrolyzed under acidic conditions to yield the crucial 4-formyl piperidine intermediates. nih.govacs.org These aldehydes are subsequently used in an aldol condensation with the appropriate indanone moiety, followed by a reduction step to produce the final Donepezil analogues. nih.gov The biological evaluation of these analogues provides valuable structure-activity relationship (SAR) data, particularly concerning the impact of stereochemistry on the piperidine moiety's interaction with the acetylcholinesterase enzyme. kcl.ac.uk

Table 1: Synthesis of Donepezil Analogues from Substituted Piperidones

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Wittig Reaction | [(Ph3)PCH2OCH3]Cl, LDA | Converts the 4-piperidone (B1582916) to a methoxymethylene derivative. nih.govacs.org |

| 2 | Acidic Hydrolysis | Acid | Converts the methoxymethylene intermediate to a 4-formyl piperidine (aldehyde). nih.govacs.org |

| 3 | Aldol Condensation | Indanone derivative, NaOMe, MeOH | Couples the piperidine aldehyde with the indanone moiety. nih.gov |

Intermediates for 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a therapeutic target for metabolic diseases, including type 2 diabetes and obesity. nih.govmdpi.com The inhibition of this enzyme is considered a promising strategy to regulate glucocorticoid levels in tissues. mdpi.com Several classes of 11β-HSD1 inhibitors have been developed, with many incorporating a piperidine scaffold in their structure. nih.govnih.gov

For example, a series of potent piperidyl-oxadiazole derivatives have been designed and synthesized as human 11β-HSD1 inhibitors. nih.gov The synthesis of these complex molecules relies on the functionalization of a piperidine ring. While the specific starting material in every reported synthesis may vary, a precursor like 3-Methylpiperidin-4-one provides the fundamental piperidine core that can be elaborated into the required intermediates. The synthesis of these inhibitors often involves creating piperidine-3-carboxamides which are then converted to the final oxadiazole products. nih.gov The versatility of the piperidone allows for the introduction of various substituents, which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the final inhibitor. nih.gov

Building Block for Idoxaban Intermediates

Idoxaban is an anticoagulant medication. A key intermediate in its synthesis is 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. An innovative and efficient method for preparing this intermediate utilizes a derivative of 3-methyl-4-piperidone. The synthesis begins with the bromination of 1-methyl-piperidin-4-one to yield 3-bromo-1-methyl-piperidin-4-one.

This bromo-ketone then undergoes a condensation reaction with ethyl thiooxamide in an alcoholic solvent in the presence of a base. This step forms the thiazole (B1198619) ring fused to the piperidine core, creating ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate. The final intermediate is obtained after hydrolysis and hydrochlorination of this ester. This synthetic route is noted for its short reaction sequence, high yield, and suitability for large-scale production.

Table 2: Synthesis of Idoxaban Intermediate

| Step | Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1 | 1-methyl-piperidin-4-one | N-bromosuccinimide (NBS), ammonium (B1175870) acetate (B1210297) | 3-bromo-1-methyl-piperidin-4-one | α-Bromination of the ketone |

| 2 | 3-bromo-1-methyl-piperidin-4-one | Ethyl thiooxamide, NaOH, ethanol | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate | Condensation and thiazole ring formation |

Synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine

The compound (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine is a critical chiral intermediate for the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib, which is used to treat rheumatoid arthritis. acs.orgnih.govcu.edu.eg Several synthetic routes to this intermediate have been developed, many of which proceed through the key intermediate 1-Benzyl-4-methylpiperidin-3-one. acs.orgnih.gov

One improved process starts from 3-Amino-4-methyl pyridine (B92270) and involves several steps including N-acylation, quarternization with a benzyl (B1604629) halide, partial reduction, and then hydrolysis to yield 1-Benzyl-4-methylpiperidin-3-one. acs.orgnih.gov This ketone is then subjected to reductive amination with methanolic methylamine, followed by chiral resolution to obtain the desired (3R,4R) stereoisomer. acs.orgnih.gov An alternative approach mentioned in the literature involves the use of 4-Methylpiperidin-3-one, which is first benzylated and then undergoes reductive amination. cu.edu.eg 3-Methylpiperidin-4-one (which is isomeric to 4-methylpiperidin-3-one) or its N-protected derivatives serve as a direct precursor to this essential building block, highlighting its importance in accessing complex chiral amines.

Precursors for Substituted Diarylpiperidin-4-ones

Substituted 2,6-diarylpiperidin-4-ones are a class of heterocyclic compounds with a wide range of biological activities, including potential as anti-cancer agents. nih.gov The synthesis of these compounds is often achieved through a one-pot Mannich reaction. nih.govnih.gov In this reaction, an aldehyde, a ketone with an α-hydrogen, and an amine are condensed together.

To synthesize 3-methyl-2,6-diarylpiperidin-4-ones, the reaction typically involves a substituted aromatic aldehyde, ethyl methyl ketone (which provides the 3-methyl group and the ketone), and an ammonium salt like ammonium acetate as the source of the piperidine nitrogen. nih.govnih.gov Further modifications can be made, such as the introduction of a chlorine atom at the 3-position to create 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. nih.gov The resulting piperidone can be isolated as its hydrochloride salt. nih.gov The versatility of the Mannich reaction allows for the creation of a large library of substituted piperidones by varying the aldehyde component, leading to compounds with diverse pharmacological profiles. nih.gov

Table 3: Mannich Reaction for Substituted Piperidones

| Component 1 | Component 2 | Component 3 | Product |

|---|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Ethyl Methyl Ketone | Ammonium Acetate | 3-Methyl-2,6-diarylpiperidin-4-one nih.govnih.gov |

Building Blocks for Antidepressant Molecules

The piperidine ring is a key structural feature in many compounds targeting the central nervous system (CNS), including those with antidepressant activity. anadolu.edu.tr Research into new antidepressant drugs has explored the synthesis of novel piperidine derivatives. anadolu.edu.trnih.gov

In one study, a series of novel compounds were synthesized starting from various substituted piperidines, including 3-methylpiperidine (B147322). anadolu.edu.tr The initial step involved the reaction of the piperidine with 4-fluoroacetophenone to form a 1-(4-(substitutedpiperidin-1-yl)phenyl)ethan-1-one intermediate. This ketone was then reacted with heterocyclic aldehydes via a Claisen-Schmidt condensation to yield the final chalcone-like derivatives. anadolu.edu.tr Several of these compounds, specifically those derived from 3-methylpiperidine, demonstrated significant antidepressant-like effects in preclinical models. anadolu.edu.tr These findings underscore the utility of the 3-methylpiperidine scaffold as a foundational element for the development of new potential treatments for depression. anadolu.edu.tr

Role in Materials Science and Functionalization

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly useful in biomedical applications like tissue engineering and drug delivery frontiersin.orgmdpi.com. The properties of hydrogels can be precisely tuned by covalently attaching small molecules. The secondary amine of 3-methylpiperidin-4-one (in its free base form) can be conjugated to a hydrogel matrix through various chemical reactions, such as amide bond formation with activated carboxylic acid groups on the polymer backbone mdpi.comnih.gov.

This functionalization can significantly alter the hydrogel's properties. For example, the incorporation of amine-containing small molecules can enhance cell adhesion and proliferation on the hydrogel surface, which is crucial for tissue regeneration applications mdpi.com. The process allows for the creation of biomaterials that better mimic the native cellular environment, guiding cell behavior for desired therapeutic outcomes frontiersin.orgmdpi.com.

Nitroxides are stable organic radicals that are extensively used as spin labels for studying the structure and dynamics of biomolecules via Electron Paramagnetic Resonance (EPR) spectroscopy uit.nonih.gov. The stability of these labels, particularly in the reducing environment of a cell, is a critical parameter uit.no. Spirocyclic structures are known to enhance the stability of nitroxide radicals uit.no.

3-Methylpiperidin-4-one derivatives are valuable precursors for the synthesis of these advanced spin labels. A key synthetic transformation is the Favorskii rearrangement. This reaction can be performed on a dibrominated derivative of a piperidone hydrobromide salt, which leads to a ring contraction to form a five-membered pyrroline (B1223166) ring fused in a spirocyclic fashion chemrxiv.org. Subsequent oxidation of the amine to a nitroxide yields the final spirocyclic spin label chemrxiv.org. These stable probes are indispensable tools in structural biology for measuring distances in proteins and other macromolecules nih.govuit.no.

Catalytic Strategies in 3 Methylpiperidin 4 One Hydrobromide Synthesis and Transformation

Transition Metal Catalysis

Transition metal catalysis offers powerful tools for the construction and modification of heterocyclic systems. Metals like ruthenium, iridium, rhodium, palladium, gold, cobalt, and copper provide unique catalytic cycles capable of mediating complex bond formations, including hydrogenation, amination, and cyclization reactions.

Ruthenium, Iridium, Rhodium, and Palladium Catalysts in Hydrogenation Processes

The hydrogenation of pyridine (B92270) precursors is a direct and atom-economical route to saturated piperidine (B6355638) rings. Various noble metal catalysts have been developed to perform this transformation, often under mild conditions and with high functional group tolerance. liverpool.ac.uknih.gov

Ruthenium: Ruthenium-p-cymene complexes have been studied for transfer hydrogenation, a process that uses a hydrogen donor like 2-propanol or formic acid instead of hazardous hydrogen gas. mdpi.com These catalytic systems can transform ketones to the corresponding alcohols, a relevant reaction for piperidinone modifications. mdpi.com